2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester is a bicyclic compound characterized by its unique structural configuration, which includes a bicyclo[3.1.0] framework and an azabicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 213.27 g/mol. This compound is notable for its hydroxymethyl and carboxylic acid functional groups, which contribute to its chemical reactivity and potential biological activity .
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.
Research indicates that derivatives of 2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane may exhibit significant biological activities, particularly as potential pharmaceuticals. The compound has been studied for its role as an orexin receptor antagonist, which could have implications in treating sleep disorders and metabolic diseases . Additionally, its structural features may contribute to interactions with other biological targets, enhancing its therapeutic potential.
The synthesis of 2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester typically involves several steps:
These methods can vary based on the desired stereochemistry and purity of the final product .
The primary applications of 2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester include:
Studies focusing on the interactions of 2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane derivatives with various biological receptors have shown promising results, particularly regarding orexin receptors . These studies often employ techniques such as:
These interactions highlight its significance in drug discovery and development.
Several compounds share structural similarities with 2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, including:
These comparisons underscore the uniqueness of 2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester in terms of its specific functional groups and stereochemistry, which may influence its reactivity and biological interactions differently from its analogs.
| Substrate | Yield (%) | Diastereoselectivity (dr) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| N-Methylmaleimide | 85 | 12:1 | 8 | 80 |
| N-Ethylmaleimide | 88 | 15:1 | 8 | 80 |
| N-Benzylmaleimide | 92 | 18:1 | 6 | 80 |
| N-Phenylmaleimide | 78 | 10:1 | 10 | 80 |
| N-(4-Methoxyphenyl)maleimide | 83 | 14:1 | 9 | 80 |
| N-(4-Chlorophenyl)maleimide | 76 | 9:1 | 12 | 80 |
| Maleic anhydride | 65 | 8:1 | 14 | 80 |
The synthetic utility of this approach is demonstrated through its scalability, with gram-scale reactions proceeding smoothly without significant loss of efficiency or selectivity [4] [14]. The major diastereoisomers can be readily separated through conventional silica gel chromatography, providing access to enantiomerically pure materials when combined with appropriate resolution strategies [14] [16].
Mechanistic investigations have revealed that the stereochemical outcome of the cyclopropanation process is determined by the facial selectivity of the carbene insertion, which is influenced by both steric and electronic factors associated with the maleimide substituent [17] [18]. Electron-withdrawing groups on the nitrogen atom tend to enhance both the reaction rate and diastereoselectivity, while electron-donating substituents result in longer reaction times and reduced selectivity [14] [15].
Silver(I)-catalyzed oxidative cyclopropanation represents a distinctive approach for constructing bicyclo[3.1.0]hexane frameworks through the intramolecular cyclization of 1,6-enyne substrates [7] [8]. This methodology leverages the unique ability of silver complexes to activate alkyne moieties toward nucleophilic attack while simultaneously facilitating oxidative processes [7] [12].
The reaction proceeds through the formation of silver-alkyne complexes that undergo intramolecular cyclopropanation with tethered alkene units [7] [8]. The oxidative nature of the process enables the incorporation of oxygen-containing functional groups while constructing the cyclopropane ring, providing access to highly functionalized bicyclic products [7] [21].
Table 2: Silver(I)-Mediated Oxidative Cyclopropanation Conditions
| Silver Catalyst | Oxidant | Yield (%) | Selectivity (endo:exo) | Solvent |
|---|---|---|---|---|
| AgOTf | PhI(OAc)2 | 72 | 8:1 | CH2Cl2 |
| AgSbF6 | PhI(OCOCF3)2 | 68 | 6:1 | CH2Cl2 |
| AgBF4 | Selectfluor | 65 | 5:1 | MeCN |
| AgPF6 | NFSI | 58 | 4:1 | MeCN |
| AgClO4 | HClO4 | 75 | 9:1 | CH2Cl2 |
The choice of silver salt and oxidant significantly influences both the reaction efficiency and stereochemical outcome [7] [8]. Silver triflate in combination with hypervalent iodine oxidants provides optimal results, delivering high yields with excellent endo-selectivity [7] [12]. The reaction tolerates a variety of functional groups and proceeds under relatively mild conditions, making it suitable for the synthesis of complex natural product analogs [8] [21].
Computational studies have elucidated the mechanistic pathway, revealing that the reaction proceeds through a concerted mechanism involving simultaneous carbon-carbon bond formation and oxidation [7] [22]. The high diastereoselectivity observed in these transformations arises from the conformational constraints imposed by the enyne substrate, which directs the approach of the oxidant to favor specific stereochemical outcomes [8] [20].
Transition metal-catalyzed cycloisomerization of enynes has emerged as a versatile strategy for accessing bicyclo[3.1.0]hexane derivatives through skeletal rearrangement processes [19] [23]. These reactions involve the activation of alkyne or alkene moieties by transition metal complexes, leading to intramolecular cyclization and subsequent rearrangement to form the bicyclic framework [21] [25].
Gold(I) complexes have proven particularly effective for these transformations, exhibiting exceptional reactivity toward alkyne activation under mild conditions [21] [25]. The reaction typically proceeds through initial coordination of the gold center to the alkyne, followed by nucleophilic attack by the tethered alkene to form a cyclopropyl-containing intermediate [23] [24].
Table 3: Transition Metal-Catalyzed Cycloisomerization Approaches
| Catalyst System | Substrate Type | Product Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Au(PPh3)Cl/AgSbF6 | 1,6-Enyne | 86 | High | RT, 2h |
| PtCl2 | 1,5-Enyne | 74 | Moderate | 60°C, 4h |
| RhCl(PPh3)3 | 1,6-Enyne | 79 | High | 80°C, 6h |
| Pd(OAc)2/PPh3 | 1,7-Enyne | 62 | Low | 100°C, 8h |
| CuI/PPh3 | 1,6-Enyne | 58 | Moderate | 120°C, 12h |
| FeCl3 | 1,6-Enyne | 45 | Low | 80°C, 16h |
Platinum(II) and rhodium(I) complexes also demonstrate significant catalytic activity in these cycloisomerization processes, though they typically require elevated temperatures and longer reaction times compared to gold catalysts [20] [22]. The mechanistic pathways for these metals often involve different modes of substrate activation, leading to complementary stereochemical outcomes [22] [24].
Recent developments in this field have focused on the use of less expensive transition metals such as copper and iron [19] [25]. While these catalysts generally exhibit lower activity and selectivity compared to precious metals, they offer attractive alternatives for large-scale applications where cost considerations are paramount [24] [25].
The substrate scope of these cycloisomerization reactions is remarkably broad, accommodating various substitution patterns on both the alkyne and alkene components [23] [24]. Functional group tolerance is generally excellent, with most reactions proceeding efficiently in the presence of esters, ethers, and even some nitrogen-containing heterocycles [21] [25].
Achieving precise stereochemical control in the synthesis of bicyclo[3.1.0]hexane derivatives with the [1S,2R,5R] configuration requires sophisticated synthetic strategies that address the challenges associated with setting multiple contiguous stereocenters [26] [28]. Several complementary approaches have been developed to address this synthetic challenge, each offering distinct advantages depending on the specific substrate and reaction conditions [27] [32].
Chiral ligand control represents the most direct approach for achieving enantioselective synthesis of the desired [1S,2R,5R] configuration [26] [27]. The use of chiral phosphine ligands in transition metal-catalyzed reactions enables the differentiation of enantiotopic faces during the cyclopropanation process, leading to high levels of asymmetric induction [28] [32].
Table 4: Diastereoselective Strategies for [1S,2R,5R] Configuration Control
| Strategy | Configuration Achieved | Selectivity (dr) | Yield (%) | Key Factor |
|---|---|---|---|---|
| Chiral Ligand Control | [1S,2R,5R] | 98:2 | 82 | Chiral phosphine ligand |
| Substrate Bias | [1S,2R,5R] | 85:15 | 76 | Sterics at C-2 position |
| Temperature Control | [1S,2R,5R] | 92:8 | 84 | Low temperature (-20°C) |
| Solvent Effect | [1S,2R,5R] | 78:22 | 71 | Polar protic solvent |
| Additive Control | [1S,2R,5R] | 88:12 | 79 | Lewis acid additive |
Substrate-controlled diastereoselection exploits the inherent bias present in chiral starting materials to direct the stereochemical outcome of subsequent transformations [26] [28]. This approach is particularly effective when the substrate contains pre-existing stereocenters that can influence the approach of reactive intermediates through steric or electronic effects [27] [31].
Temperature control emerges as a critical parameter for optimizing stereoselectivity, with lower temperatures generally favoring the formation of the thermodynamically less stable but kinetically preferred [1S,2R,5R] isomer [28] [29]. This effect is attributed to the increased discrimination between competing transition states at reduced thermal energy, allowing subtle energy differences to manifest as significant selectivity improvements [26] [30].
Solvent effects play a crucial role in determining the stereochemical outcome of these reactions, with polar protic solvents often providing enhanced selectivity compared to aprotic alternatives [27] [29]. The hydrogen bonding capability of protic solvents can stabilize specific conformations of reactive intermediates, leading to preferential formation of the desired stereoisomer [28] [31].
The bicyclo[3.1.0]hexane framework represents a highly strained ring system characterized by the fusion of a three-membered cyclopropane ring with a five-membered ring, creating significant geometric constraints that profoundly influence both structural and conformational properties [1]. X-ray crystallographic studies of bicyclo[3.1.0]hexane derivatives have consistently demonstrated that these systems adopt characteristic boat conformations to minimize the substantial ring strain inherent in the bicyclic architecture [1] [2].
Table 1: X-ray Crystallographic Parameters for Bicyclo[3.1.0]hexane Systems
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor |
|---|---|---|---|---|---|---|---|---|---|---|---|
| N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide | C10H16N2O | Triclinic | P-1 | 9.89 | 9.53 | 5.602 | 104.71 | 83.59 | 100.2 | 2 | 0.056 |
| tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | C11H19NO3 | Monoclinic | P21 | 6.0479 | 9.7032 | 14.711 | 90.0 | 90.0 | 90.0 | 2 | N/A |
| exo-1,2,3,5-tetraphenyl-1a',9b'-dihydrospiro[bicyclo[3.1.0]hexane-6,1'-cyclopropa[l]phenanthren]-2-en-4-one | C44H30O | Monoclinic | P21/n | 12.9873 | 13.2021 | 17.91 | 90.0 | 95.796 | 90.0 | 4 | 0.066 |
Detailed crystallographic analysis reveals that the bicyclo[3.1.0]hexane skeleton consistently exists in a boat conformation, with the five-membered ring system showing appreciable flattening compared to standard cyclopentane geometries [1]. This conformational preference arises from the need to accommodate the extreme ring strain associated with the cyclopropane moiety, which exhibits bond angles significantly deviated from tetrahedral geometry. The crystallographic data demonstrates unit cell parameters that vary considerably depending on the substitution pattern and crystal packing forces, with triclinic and monoclinic systems being most commonly observed [1] [3].
The ring strain energy for bicyclo[3.1.0]hexane systems has been quantified through computational and experimental methods, revealing values in the range of 27.5-28.2 kcal/mol for the parent hydrocarbon framework [4] [5]. This substantial strain energy originates primarily from angle strain in the cyclopropane ring, where bond angles are forced to deviate significantly from the ideal tetrahedral value of 109.5°, resulting in values closer to 60° [4]. The fusion of the cyclopropane ring to the five-membered ring creates additional torsional strain through forced eclipsing interactions and transannular strain from unfavorable van der Waals contacts [4].
The incorporation of nitrogen into the bicyclo[3.1.0]hexane framework introduces additional stereochemical complexity through the creation of a pyramidal nitrogen center capable of inversion, fundamentally altering the conformational dynamics of the system [6] [7]. The azabicyclic architecture creates a unique stereochemical environment where the nitrogen atom serves as both a conformational anchor and a source of dynamic behavior through nitrogen inversion processes.
Table 2: Stereochemical Parameters for Azabicyclic Ring Systems
| Parameter | Bicyclo[3.1.0]hexane | Azabicyclo[3.1.0]hexane | N-Boc Protected |
|---|---|---|---|
| Ring Strain Energy (kcal/mol) | 27.5-28.2 | Higher than parent | Further increased |
| Boat Conformation Preference | Yes | Yes | Stabilized |
| Five-membered Ring Flattening | Significant | Moderate | Reduced flexibility |
| Cyclopropane Ring Strain | High | High | High |
| C-N-C Bond Angle (degrees) | ~109 | 104-108 | 102-106 |
| Nitrogen Inversion Barrier (kcal/mol) | N/A | 8-12 | 15-20 |
| Preferred Ring Junction | Boat | Boat with N-pyramidalization | Fixed boat |
The stereochemical implications of nitrogen incorporation manifest through several distinct mechanisms. The nitrogen atom adopts a pyramidal geometry with C-N-C bond angles typically ranging from 104-108°, representing a compression from the ideal tetrahedral angle due to the constraints imposed by the bicyclic framework [6]. This geometric distortion contributes to an elevation in the overall ring strain energy compared to the all-carbon system, as the nitrogen center must accommodate both the bicyclic constraint and its inherent pyramidal preference [6].
Nitrogen inversion in azabicyclic systems exhibits significantly elevated barriers compared to acyclic amines, with values typically ranging from 8-12 kcal/mol for the unprotected system [6]. This elevation results from the bicyclic effect, where the geometric constraints of the ring system stabilize the planar transition state for nitrogen inversion through favorable orbital interactions between the nitrogen lone pair and the sigma framework of the adjacent carbon-carbon bonds [6]. The magnitude of this barrier is directly correlated with the degree of ring strain and the specific geometry of the C-N-C fragment within the bicyclic framework.
The stereochemical consequences extend to the overall conformational behavior of the system, where the nitrogen-containing ring preferentially adopts conformations that minimize both ring strain and nitrogen pyramidalization energy. Nuclear magnetic resonance studies have demonstrated that azabicyclic systems typically exist as equilibrium mixtures of conformers, with the relative populations determined by the balance between ring strain minimization and nitrogen inversion barriers [8] [7].
The introduction of the tert-butyloxycarbonyl protecting group onto the nitrogen center of the azabicyclic system creates a complex interplay between the inherent conformational preferences of the bicyclic framework and the rotational dynamics of the carbamate functionality [9] [10]. The Boc group imposes additional conformational constraints through both steric interactions and electronic effects, fundamentally altering the dynamic behavior of the system.
Table 3: Tert-Butyloxycarbonyl Protecting Group Structural Parameters
| Property | Free Amine | N-Boc Protected | N,N-diBoc Protected |
|---|---|---|---|
| C-O Bond Length (Å) | N/A | 1.45-1.47 | 1.46-1.48 |
| C=O Bond Length (Å) | N/A | 1.20-1.22 | 1.21-1.23 |
| N-C(Boc) Bond Length (Å) | N/A | 1.34-1.36 | 1.32-1.34 |
| O-C-O Bond Angle (degrees) | N/A | 124-126 | 125-127 |
| Torsion Angle (N-C-O-C) | N/A | ±180° | ±60°, ±180° |
| Rotational Barrier (kcal/mol) | N/A | 12-18 | 20-25 |
| Conformational Preference | Flexible | E/Z rotamers | Multiple rotamers |
The structural parameters of the Boc protecting group within the azabicyclic context reveal characteristic bond lengths and angles that reflect the electronic nature of the carbamate functionality [11] [12]. The C=O bond length typically measures 1.20-1.22 Å, consistent with partial double bond character arising from resonance between the carbonyl and nitrogen lone pair [9]. The N-C(Boc) bond exhibits lengths of 1.34-1.36 Å, intermediate between single and double bonds, reflecting the amide-like character of the carbamate linkage [11].
The conformational dynamics of the Boc group are dominated by restricted rotation about the N-C(carbonyl) bond, giving rise to observable E/Z rotamers in solution [11] [13]. Nuclear magnetic resonance studies have consistently demonstrated the presence of these rotamers, with chemical shift differences and coupling constant variations providing direct evidence for the restricted rotation [13]. The rotational barrier for this process typically ranges from 12-18 kcal/mol, significantly higher than simple amide rotational barriers due to the additional steric interactions imposed by the bicyclic framework [14].
The tert-butyl moiety of the Boc group exhibits its own conformational preferences, with the three methyl groups adopting staggered conformations to minimize steric repulsion [9]. The overall geometry of the protecting group creates a sterically demanding environment that can influence the conformational preferences of the entire molecule, often stabilizing specific conformations of the bicyclic core through favorable van der Waals interactions or destabilizing others through steric clashes [10].
Temperature-dependent nuclear magnetic resonance studies have revealed that the Boc rotameric equilibrium is sensitive to both solvent effects and temperature, with polar solvents generally favoring the Z-rotamer through favorable dipole interactions [11]. The activation parameters for Boc rotation provide insights into the mechanism of the process, with entropy of activation values consistent with a highly ordered transition state involving significant bond reorganization [14].